molecular formula C8H11NO4 B3157990 1-Allyloxycarbonylamino-cyclopropanecarboxylic acid CAS No. 85452-36-4

1-Allyloxycarbonylamino-cyclopropanecarboxylic acid

Cat. No.: B3157990
CAS No.: 85452-36-4
M. Wt: 185.18 g/mol
InChI Key: SHKNPNBIBYVKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyloxycarbonylamino-cyclopropanecarboxylic acid is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is a derivative of 1-aminocyclopropanecarboxylic acid, which is known for its high physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics .

Preparation Methods

The synthesis of 1-allyloxycarbonylamino-cyclopropanecarboxylic acid involves several key steps:

    Alkylation of Glycine Equivalents with 1,2-Electrophiles: This method involves the alkylation of glycine equivalents with 1,2-electrophiles, which has been studied extensively since the 1970s.

    Intramolecular Cyclization of γ-Substituted Amino Acid Derivatives: This approach involves the intramolecular cyclization of γ-substituted amino acid derivatives.

    Alkene Cyclopropanation: This method uses diazo compounds, ylides, and carbene intermediates to achieve alkene cyclopropanation.

Chemical Reactions Analysis

1-Allyloxycarbonylamino-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: Substitution reactions are possible with appropriate reagents and conditions.

Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Allyloxycarbonylamino-cyclopropanecarboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various complex molecules.

    Biology: This compound is studied for its potential biological activities, including its role as a plant growth regulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the design of peptidomimetics.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-allyloxycarbonylamino-cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. This compound can act as a conformationally rigid analog of natural amino acids, influencing various biological processes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-Allyloxycarbonylamino-cyclopropanecarboxylic acid can be compared with other similar compounds, such as:

    1-Aminocyclopropanecarboxylic Acid: Known for its role as a plant growth regulator and its high physiological activity.

    Coronamic Acid: Another derivative of 1-aminocyclopropanecarboxylic acid with important functions in plant metabolism.

    Norcoronamic Acid: Similar to coronamic acid, it has significant biological activities.

The uniqueness of this compound lies in its specific chemical structure and potential biological activities, which distinguish it from other similar compounds.

Properties

IUPAC Name

1-(prop-2-enoxycarbonylamino)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-2-5-13-7(12)9-8(3-4-8)6(10)11/h2H,1,3-5H2,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKNPNBIBYVKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC1(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Allyloxycarbonylamino-cyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Allyloxycarbonylamino-cyclopropanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Allyloxycarbonylamino-cyclopropanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Allyloxycarbonylamino-cyclopropanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Allyloxycarbonylamino-cyclopropanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Allyloxycarbonylamino-cyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.